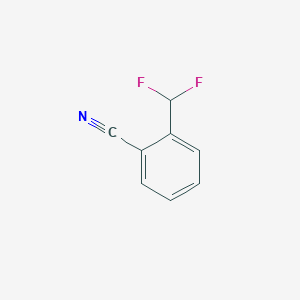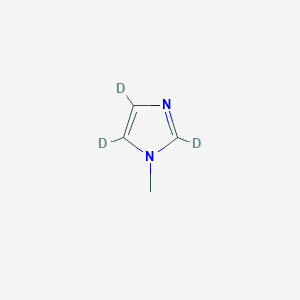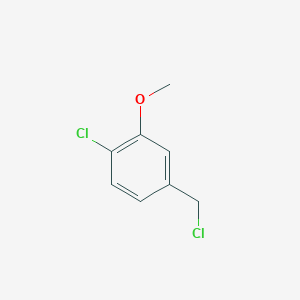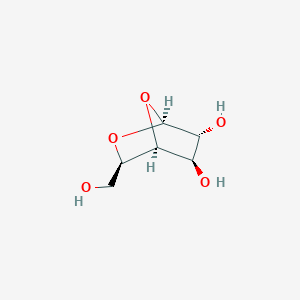
4-(Tert-butyl)-3-fluorobenzoic acid
Vue d'ensemble
Description
4-(Tert-butyl)-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 4-tert-butylbenzoic acid, have been used as inhibitors for yeast sirtuin (sir2p) .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other benzoic acid derivatives, which typically act by donating a proton (h+) to its target, thereby altering the target’s function .
Biochemical Pathways
Benzoic acid derivatives are known to interact with various biochemical pathways, often acting as inhibitors or activators of enzymes within these pathways .
Result of Action
It is known that similar compounds can cause changes in cellular function, often through the inhibition or activation of specific enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Tert-butyl)-3-fluorobenzoic acid. For instance, the compound’s solubility in water and other solvents can affect its distribution and availability in the body . Additionally, temperature and pH can influence the compound’s stability and reactivity .
Analyse Biochimique
Biochemical Properties
4-(Tert-butyl)-3-fluorobenzoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with the enzyme sirtuin, particularly Sir2p, where this compound acts as an inhibitor . This inhibition can affect the deacetylation of histones and other proteins, thereby influencing gene expression and cellular metabolism. Additionally, this compound may interact with other biomolecules, such as transport proteins, which facilitate its movement within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The inhibition of sirtuin enzymes by this compound involves binding to the enzyme’s active site, preventing the deacetylation of target proteins . This inhibition can lead to changes in gene expression and protein function, ultimately affecting cellular processes. Additionally, this compound may interact with other enzymes and proteins, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of sirtuin activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects primarily through sirtuin inhibition. At higher doses, this compound can cause adverse effects, including toxicity and damage to organs . These threshold effects are important for determining the compound’s therapeutic window and potential side effects in clinical applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic processes can affect the compound’s activity and toxicity, influencing its overall biochemical profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biochemical activity and its ability to reach target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-tert-butyl-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCXHNKGIHFBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)












